molecular formula C15H13FN4O2S B2592512 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203246-23-4

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2592512
CAS No.: 1203246-23-4
M. Wt: 332.35
InChI Key: AIHRHOBMCHYSTH-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzyl group at the 5-position and a urea linkage connected to a thiophen-2-ylmethyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug design .

Properties

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-11-5-3-10(4-6-11)8-13-19-20-15(22-13)18-14(21)17-9-12-2-1-7-23-12/h1-7H,8-9H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHRHOBMCHYSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, 4-fluorobenzyl hydrazide can be reacted with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Introduction of the Urea Moiety: The oxadiazole intermediate is then reacted with an isocyanate derivative to introduce the urea moiety. This step typically requires mild reaction conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Agriculture: The compound has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects.

    Modulating Receptors: The compound may interact with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: The compound may interfere with essential cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Fluorophenyl vs. Chlorophenyl Derivatives

  • Compound 4 ():

    • Structure: 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
    • Activity: Exhibits planar molecular conformation except for a perpendicular fluorophenyl group, enhancing crystallinity and stability .
    • Comparison: Replacing the 4-fluorobenzyl group in the target compound with a chlorophenyl moiety (as in Compound 4) may alter solubility and target affinity due to differences in electronegativity and steric effects.
  • 1-(4-chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea ():

    • Structure: Chlorophenyl and trimethoxyphenyl substituents.
    • Activity: Trimethoxyphenyl groups are associated with enhanced cytotoxicity in cancer cells .
    • Comparison: The target compound’s 4-fluorobenzyl group may offer improved metabolic stability compared to the bulkier trimethoxyphenyl group.

Urea-Linked Heterocyclic Derivatives

Thiophen-2-ylmethyl vs. Thiazol-2-yl Urea

  • 3-{3-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylpropyl}-1-(1,3-thiazol-2-yl)urea (): Structure: Thiazol-2-yl urea with a sulfanylpropyl linker. Activity: Thiazole rings may improve π-π stacking in enzyme active sites.

Urea vs. Propan-1-one Linkers

  • 3-[5-(2-acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (): Structure: Propan-1-one linker instead of urea. Activity: Demonstrated 65.63% anti-inflammatory activity. Comparison: The urea group in the target compound may facilitate stronger hydrogen bonding with inflammatory targets (e.g., COX-2) compared to the ketone linker .

Cytotoxicity

  • 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives ():
    • Activity: Cytotoxicity directly proportional to cell viability, with IC₅₀ values influenced by pyrimidinylthio substituents.
    • Comparison: The target compound’s thiophen-2-ylmethyl group may reduce cytotoxicity compared to pyrimidinylthio derivatives, balancing efficacy and safety .

Anti-Inflammatory Potential

  • Compound 4d and 4i ():
    • Activity: 65.63% and 62.50% inhibition in anti-inflammatory assays.
    • Comparison: The absence of a propan-1-one group in the target compound suggests a different mechanism, possibly targeting Th17 differentiation (as seen in RORγt inhibitors; ) .

Physicochemical and Toxicological Properties

Solubility and Crystallinity

  • Compounds 4 and 5 ():
    • Properties: High crystallinity due to isostructural triclinic symmetry.
    • Comparison: The target compound’s urea-thiophene linkage may reduce crystallinity compared to fluorophenyl-thiazole derivatives, improving solubility .

Hemolytic Potential

  • N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives ():
    • Toxicity: Low hemolytic activity due to sulfonyl-piperidinyl groups.
    • Comparison: The target compound’s fluorobenzyl group may increase hemolytic risk compared to sulfonyl-piperidinyl moieties, necessitating further testing .

Biological Activity

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the oxadiazole ring and thiophene moiety, suggest significant interactions with various biological targets, making it a candidate for drug discovery and development.

Structural Characteristics

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16FN3O2S
  • Key Functional Groups :
    • Oxadiazole ring
    • Thiophene group
    • Urea linkage

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring and thiophene group are essential for binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives with oxadiazole structures demonstrated potent activity against resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been reported that similar oxadiazole derivatives possess cytotoxic effects on various cancer cell lines. For example, a related compound was found to inhibit cell proliferation in non-small cell lung cancer and melanoma models with IC50 values in the low micromolar range . This suggests that the compound could act as a selective inhibitor of cancer cell growth.

Study 1: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of oxadiazole derivatives, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM.

Cell LineIC50 (µM)
A549 (Lung Cancer)15.6
MCF7 (Breast Cancer)20.3
HCT116 (Colon Cancer)18.5

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values that were comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

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